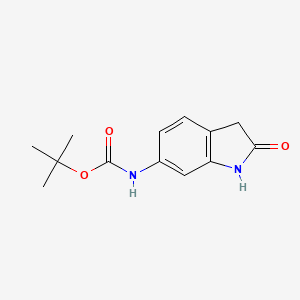

tert-ブチル N-(2-オキソ-2,3-ジヒドロ-1H-インドール-6-イル)カルバメート

説明

“tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate” is a chemical compound with the molecular formula C13H16N2O3 . It is used in various biological activities .

Molecular Structure Analysis

The molecular structure of “tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate” is complex, with multiple functional groups . The compound contains a carbamate group attached to a tert-butyl group and an indole group .

科学的研究の応用

結晶学および構造解析

この化合物は、X線結晶解析による分子の構造決定のために結晶学で使用されてきました。 関連化合物の結晶構造は、分子の立体配座や潜在的な反応部位に関する洞察を提供します .

有機合成

tert-ブチル (2-オキソインドリン-6-イル)カルバメート: は、様々な有機分子の合成における前駆体として役立ちます。 その構造は、特に医薬品業界において、活性医薬品成分を合成するために使用できるため、複雑な分子を構築する上で重要です .

医薬品化学

医薬品化学において、この化合物は新しい薬物の開発に役立ちます。 この化合物は、生物学的標的に作用する誘導体を生成するために改変することができ、病気の新しい治療法につながる可能性があります .

材料科学

この化合物のユニークな構造は、特定の特性を持つ材料を生成するのに適しています。 ポリマーや他の材料に組み込むことで、機能性を高めたり、新しい特性を付与したりできます .

触媒

tert-ブチル (2-オキソインドリン-6-イル)カルバメート: は、触媒系における配位子として作用することができます。 化学反応で使用される触媒の反応性と選択性に影響を与え、効率と収率を向上させる可能性があります .

太陽エネルギー研究

この化合物の誘導体は、有機太陽電池の成分として研究されています。 太陽電池の活性層でアクセプターとして機能し、太陽エネルギーを電気エネルギーに変換するのに役立ちます .

神経薬理学

神経薬理学の研究では、この化合物は、神経経路に作用する分子を生成するための構成ブロックとして役立ち、脳機能と障害の研究に役立つ可能性があります.

農薬化学

作用機序

Target of Action

Tert-Butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate, also known as Tert-Butyl (2-oxoindolin-6-yl)carbamate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects.

生化学分析

Biochemical Properties

Tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain proteases, which are enzymes that break down proteins. This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. Additionally, tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate can interact with receptor proteins, influencing signal transduction pathways .

Cellular Effects

The effects of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis, a process of programmed cell death, by activating specific signaling cascades. Furthermore, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and growth .

Molecular Mechanism

At the molecular level, tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins, by binding to their active sites. Additionally, tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, such as prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as the inhibition of tumor growth in cancer models. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .

Metabolic Pathways

Tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can affect metabolic flux by altering the levels of metabolites in these pathways. For example, it can inhibit the activity of enzymes involved in the biosynthesis of certain lipids, leading to changes in lipid metabolism .

Transport and Distribution

Within cells and tissues, tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biological effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors .

特性

IUPAC Name |

tert-butyl N-(2-oxo-1,3-dihydroindol-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)14-9-5-4-8-6-11(16)15-10(8)7-9/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMDNEIXGBMMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(CC(=O)N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

184021-91-8 | |

| Record name | tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

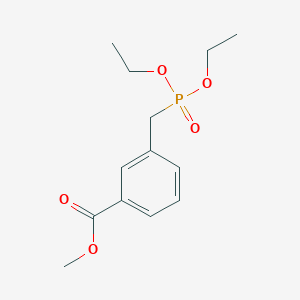

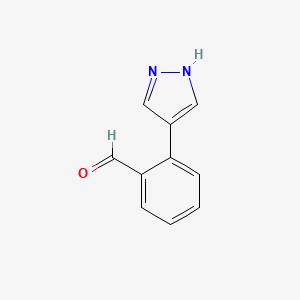

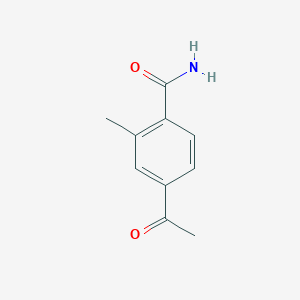

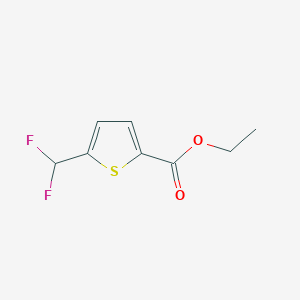

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

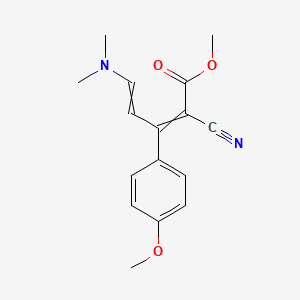

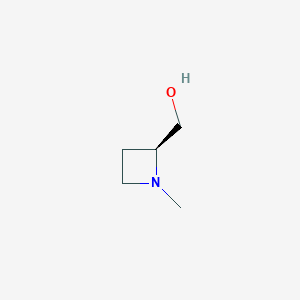

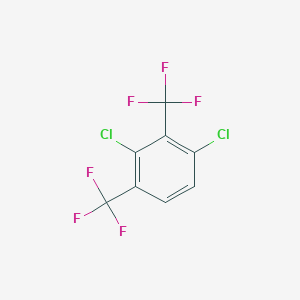

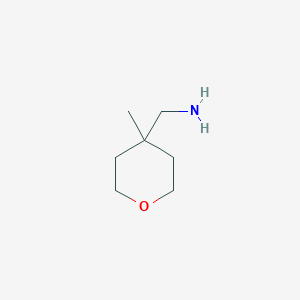

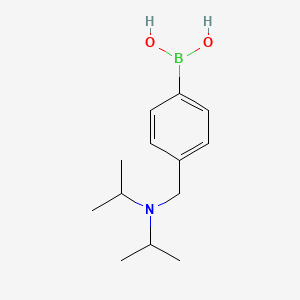

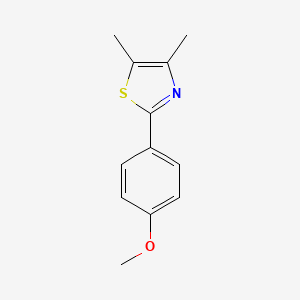

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Chloroethyl)phenyl]methanol](/img/structure/B1396624.png)